1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a methylpentanamine structure, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of sodium hydroxide and methanol as a solvent at a temperature of around 70°C. This condensation reaction yields the desired ketone intermediate, which is then further processed to obtain the final amine product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A chiral amine used as a building block in organic synthesis.
4-Chlorophenylhydrazine: A compound with similar structural features used in the synthesis of pharmaceuticals.
2-Methylpentan-2-amine: A related amine with applications in chemical synthesis.
Uniqueness
1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1989-71-5 |
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Molecular Formula |
C12H19Cl2N |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H18ClN.ClH/c1-3-8-12(2,14)9-10-4-6-11(13)7-5-10;/h4-7H,3,8-9,14H2,1-2H3;1H |
InChI Key |
PTQITQYPSINAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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